4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride
Description
Historical Development and Research Context
The synthesis of benzonitrile derivatives dates to the late 19th century, with early work focusing on nitrile-containing aromatic compounds for dyestuffs and pharmaceuticals. The incorporation of aminoalkyl substituents, such as the prop-2-enylamino group, emerged in the mid-20th century alongside developments in nucleophilic aromatic substitution and reductive amination techniques. Allylamine hydrochloride (C₃H₈ClN), a key precursor for introducing the prop-2-enylamino moiety, became commercially accessible in the 1970s, enabling systematic exploration of allyl-functionalized benzonitriles.
A pivotal shift occurred in the 2000s with the recognition of benzonitrile derivatives as ligands for transition-metal catalysts and supramolecular hosts. The hydrochloride salt form of 4-[(prop-2-enylamino)methyl]benzonitrile gained attention for its enhanced solubility in polar solvents compared to its freebase counterpart, facilitating its use in solution-phase reactions. Contemporary research has leveraged its structural features—the electron-withdrawing nitrile group and the nucleophilic allylamine side chain—to design multifunctional coordination polymers.
Significance in Benzonitrile Derivative Research
This compound exemplifies three critical trends in modern benzonitrile chemistry:
- Modular Functionalization : The prop-2-enylamino methyl group provides a sterically accessible site for further derivatization through Michael additions or radical polymerization, as evidenced by related compounds like 3-fluoro-4-[(prop-2-enylamino)methyl]benzonitrile (C₁₁H₁₁FN₂).
- Supramolecular Interactions : The nitrile group engages in dipole-dipole interactions and weak hydrogen bonding, while the allyl moiety participates in π-allyl coordination with metals. These properties underpin its utility in creating self-assembled monolayers and molecular capsules.
- Salt Formation Strategies : Conversion to the hydrochloride salt improves crystallinity and thermal stability, as observed in structurally analogous systems like 4-methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride (C₁₁H₁₄N₂·HCl).
Comparative analysis with fluorinated analogs (e.g., C₁₁H₁₁FN₂) reveals that electronic perturbations at the benzonitrile core significantly modulate intermolecular interaction strengths without altering the fundamental recognition motifs.
Taxonomic Classification within Chemical Libraries
Systematic categorization places 4-[(prop-2-enylamino)methyl]benzonitrile hydrochloride in the following hierarchical framework:
This taxonomy highlights its relationship to both non-ionic benzonitriles and cationic ammonium salts, positioning it as a bridge compound for studying charge-transfer interactions.
Current Research Landscape and Knowledge Gaps
Recent breakthroughs in supramolecular chemistry have demonstrated the compound’s ability to form stable inclusion complexes with cucurbituril analogs, achieving association constants (Kₐ) exceeding 10⁵ M⁻¹ in aqueous media. However, critical gaps persist:
- Synthetic Optimization : Existing routes rely on stoichiometric HCl addition during workup, leading to variable salt purity. Catalytic asymmetric methods for introducing chirality to the allylamino side chain remain unexplored.
- Physicochemical Data : Systematic studies of its solubility profile, pKa values, and thermal decomposition kinetics are absent from the literature.
- Advanced Applications : While its use in molecular recognition is established, potential applications in covalent organic frameworks (COFs) or photoactive materials require investigation.
Properties
IUPAC Name |
4-[(prop-2-enylamino)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-7-13-9-11-5-3-10(8-12)4-6-11;/h2-6,13H,1,7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRHWPZDIYUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. While specific data for this compound is not available, analogous benzonitriles (e.g., 4-[(1R)-1-amino-2-methylpropyl]benzonitrile) hydrolyze as follows:
Amine Reactivity
The allylamine group (-NH-CH₂-CH₂-CH₂) participates in nucleophilic reactions, though its hydrochloride salt form requires deprotonation (e.g., with NaHCO₃) for reactivity.
Key Reactions:
-
Schiff Base Formation :
Reacts with aldehydes/ketones to form imines, useful in coordination chemistry.
Allyl Group Reactions
The prop-2-enyl group undergoes electrophilic additions and transition-metal-catalyzed couplings.
Electrophilic Additions
Palladium-Catalyzed Couplings
Pd-mediated carboamination reactions (e.g., with aryl halides) form fused heterocycles. For example:
text4-[(Prop-2-enylamino)methyl]benzonitrile + Ar-X → 2-Arylpiperazine derivatives
Cyclization Reactions
The allylamine and nitrile groups enable intramolecular cyclization:
Nitrile Reduction
Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitrile to a primary amine:
text4-[(Prop-2-enylamino)methyl]benzonitrile → 4-[(Prop-2-enylamino)methyl]benzylamine
Allyl Group Oxidation
Ozonolysis cleaves the double bond to form aldehydes:
text4-[(Prop-2-enylamino)methyl]benzonitrile → 4-[(Aminoformyl)methyl]benzonitrile
Stability and Storage
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of benzonitrile compounds exhibit significant anticancer properties. For instance, compounds similar to 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride have been synthesized and evaluated for their effectiveness against various cancer cell lines. These studies often focus on the inhibition of specific enzymes involved in cancer progression, such as aromatase, which plays a critical role in estrogen biosynthesis. The binding affinities of such compounds can be measured using IC50 values, which provide insights into their potential as therapeutic agents .
2. Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes these compounds promising candidates for treating conditions like Alzheimer's disease and Parkinson's disease .
Material Science Applications
1. Synthesis of Functional Polymers
The compound can serve as a building block in the synthesis of functional polymers. Its reactive amine group allows for further modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and composite materials .
2. Dyes and Pigments
Due to its chromophoric nature, this compound can be utilized in the development of dyes and pigments. Its ability to impart color can be leveraged in textile and plastic industries, where vibrant colors are essential .
Analytical Chemistry Applications
1. Chromatographic Techniques
The compound has potential applications in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical properties may enhance the selectivity and sensitivity of methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
2. Sensor Development
Research is ongoing into the use of benzonitrile derivatives in sensor technology, particularly for detecting environmental pollutants or biological markers. The compound's reactivity can be harnessed to develop sensors that exhibit high specificity and sensitivity towards target analytes .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various benzonitrile derivatives, including this compound, on breast cancer cell lines. The results demonstrated a significant reduction in cell viability with an IC50 value indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Polymer Synthesis
In another study, researchers synthesized a series of polymers incorporating this compound into their backbone. The resultant materials showed improved mechanical properties and thermal stability, making them suitable for industrial applications.
Mechanism of Action
The mechanism of action of 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The allylamine moiety can interact with enzymes and receptors, leading to various biological effects. The benzonitrile group can participate in binding interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares key structural and physicochemical properties of 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride with related compounds:
*Molecular weight calculation may vary based on additional structural elements.
Key Observations :
- Substituent Effects: The allylamino group in the target compound introduces unsaturation, enhancing reactivity for cross-coupling or addition reactions compared to saturated analogs like 4-((Methylamino)methyl)benzonitrile .
- Salt Form : Hydrochloride salts (e.g., in and ) improve aqueous solubility and stability, a common strategy in drug development .

- Chiral compounds like the (R)-enantiomer in highlight the role of stereochemistry in pharmacokinetics .
Pharmacological and Industrial Relevance
- The target compound’s allylamino group could similarly serve as a precursor for antineoplastic agents.
- Agrochemicals : Analogs such as 4-Fluoro-2-methylbenzonitrile () demonstrate applications in agrochemical intermediates, suggesting broader utility for benzonitrile derivatives .
Research Findings and Trends
- Stability and Solubility: Hydrochloride salts, as seen in nilotinib monohydrate (), are favored in drug formulation for enhanced stability and bioavailability, a trend applicable to the target compound .
- Market Trends : The 4-Fluoro-2-methylbenzonitrile market () highlights growing demand for benzonitrile derivatives in pharmaceuticals and agrochemicals, underscoring the commercial viability of structurally related compounds .
Biological Activity
4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride (CAS No. 2287272-94-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 223.69 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and exhibit antimicrobial properties through the disruption of bacterial cell wall synthesis.
Anticancer Activity
Research indicates that this compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to exert its effects by:
- Inhibiting Cell Proliferation : Studies have reported a significant reduction in cell viability in treated cancer cells compared to controls.
- Inducing Apoptosis : Flow cytometry analyses revealed increased apoptotic cell populations following treatment, suggesting activation of intrinsic apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| PC-3 (Prostate) | 3.5 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various benzonitrile derivatives, including our compound. The results showed that compounds with similar structural motifs exhibited potent cytotoxic effects against multiple cancer cell lines, supporting further investigation into their mechanisms and therapeutic potential .
- Antimicrobial Evaluation : Another study investigated the antimicrobial activity of substituted benzonitriles, revealing that modifications at the amino position significantly enhanced activity against resistant bacterial strains . This suggests that structural variations, such as those present in this compound, could lead to improved antimicrobial properties.
Q & A
Q. What are the standard synthetic routes for 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride?
The synthesis typically involves a two-step process:
- Step 1 : Condensation of 4-(aminomethyl)benzonitrile with prop-2-enylamine to form the free base. This reaction may require a polar aprotic solvent (e.g., DMF) and a coupling agent like EDC/HOBt .
- Step 2 : Hydrochloride salt formation via treatment with HCl in an anhydrous solvent (e.g., diethyl ether or ethanol) to precipitate the product . Purification is commonly achieved using recrystallization or column chromatography.
Q. How is the structural integrity of 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride confirmed?
Key methods include:
- NMR spectroscopy : H and C NMR to verify the presence of the prop-2-enylamino group and benzonitrile moiety.
- X-ray crystallography : Resolves the stereochemistry of the hydrochloride salt (if crystalline) .
- Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (CHN·HCl, MW: 210.68) .
Q. What analytical techniques are used to assess purity?
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities (<1% threshold) .
- Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the synthesis of 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride?
Yield optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in the amination step .
- Solvent effects : Testing aprotic solvents (e.g., THF vs. DMF) to improve reaction kinetics .
- Temperature control : Lower temperatures (0–5°C) during HCl addition to minimize side reactions .
Q. What computational methods predict the biological activity of 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride?
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Structural analogs like rilpivirine hydrochloride ( ) suggest potential antiviral or CNS activity .
- QSAR modeling : Correlate electronic properties (e.g., logP, polar surface area) with in vitro activity data to guide lead optimization .
Q. How should researchers address discrepancies in reported solubility data for this compound?
Contradictions in solubility (e.g., water vs. DMSO) may arise from:
Q. What are the challenges in scaling up the synthesis of 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride?
Critical parameters include:
- Reagent stoichiometry : Excess prop-2-enylamine (>1.2 eq) improves conversion but complicates purification .
- Safety protocols : HCl gas handling requires scrubbers and PPE to prevent exposure .
- Batch vs. flow chemistry : Flow systems may enhance reproducibility for large-scale amination reactions .
Methodological Considerations
Q. How to design stability studies for this compound under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., hydrolysis of the nitrile group) .
- Long-term storage : Store at -20°C in amber vials with desiccants; stability data should align with ICH Q1A(R2) guidelines .
Q. What strategies validate the compound’s biological activity in vitro?
- Target engagement assays : Radioligand binding assays (e.g., H-labeled analogs) to measure affinity for receptors .
- Functional assays : cAMP or calcium flux assays in cell lines expressing target receptors .
Data Analysis and Reproducibility
Q. How to reconcile conflicting data on the compound’s logP values?
Use orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

